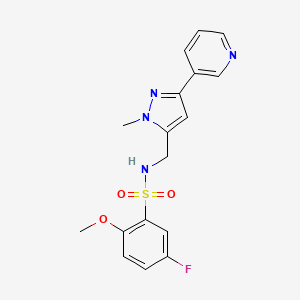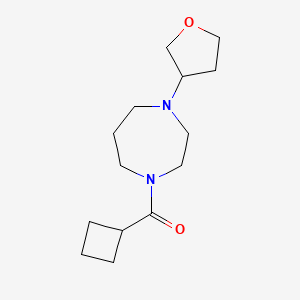
1-Cyclobutanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclobutanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane is a complex organic compound that features a cyclobutyl group, a tetrahydrofuran ring, and a diazepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane typically involves multiple steps, including the formation of the cyclobutyl and tetrahydrofuran rings, followed by the construction of the diazepane ring. Common synthetic routes may involve:
Cyclobutyl Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.
Tetrahydrofuran Ring Formation: This often involves the cyclization of 1,4-diols or other suitable precursors under acidic or basic conditions.
Diazepane Ring Construction: This step may involve the reaction of amines with appropriate electrophiles to form the diazepane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-Cyclobutanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: Its structural properties may make it suitable for use in the development of new materials with specific mechanical or chemical properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism by which 1-Cyclobutanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms may involve:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, altering their activity and leading to biological effects.
Pathway Modulation: It may modulate specific biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
(S)-(Tetrahydrofuran-3-yl)methanamine: This compound shares the tetrahydrofuran ring but lacks the cyclobutyl and diazepane rings.
(4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone: This compound is structurally similar but features a piperazine ring instead of a diazepane ring.
Uniqueness
1-Cyclobutanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane is unique due to the combination of its cyclobutyl, tetrahydrofuran, and diazepane rings, which confer distinct chemical and physical properties that may not be present in similar compounds.
特性
IUPAC Name |
cyclobutyl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-14(12-3-1-4-12)16-7-2-6-15(8-9-16)13-5-10-18-11-13/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAIFEGWNZZYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2733611.png)
![{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2733612.png)
![N-(4-chloro-3-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2733613.png)
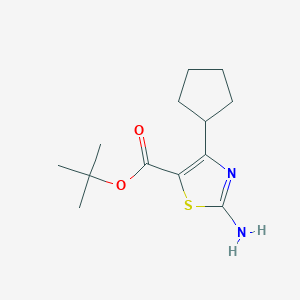
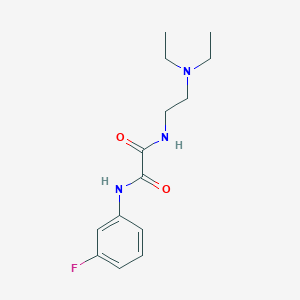
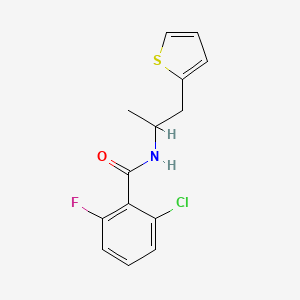
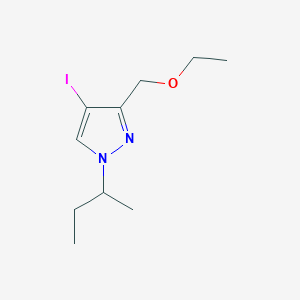
![4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid](/img/structure/B2733622.png)

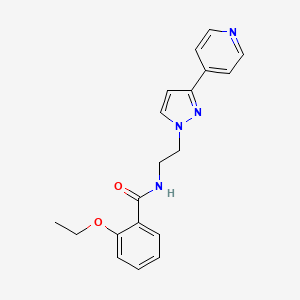
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2733626.png)

